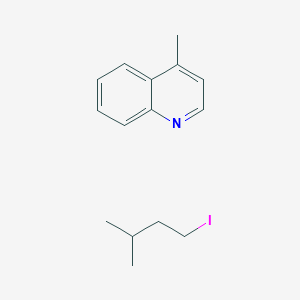
1-Iodo-3-methylbutane;4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1-Iodo-3-methylbutane
Synthetic Routes and Reaction Conditions: 1-Iodo-3-methylbutane can be synthesized by the reaction of bromo-3-methylbutane with sodium iodide in acetone. The mixture is refluxed overnight, followed by filtration and evaporation of acetone under reduced pressure. The product is then distilled under vacuum .
Industrial Production Methods: Industrial production of 1-Iodo-3-methylbutane typically involves similar methods but on a larger scale, ensuring purity and yield through optimized reaction conditions and purification techniques .
4-Methylquinoline
Synthetic Routes and Reaction Conditions: 4-Methylquinoline can be synthesized by the condensation of aniline and methyl vinyl ketone . Another method involves the recovery from the highest-boiling fraction of coal-tar quinoline bases via its o-cresol addition compound .
Industrial Production Methods: Industrial production of 4-methylquinoline involves large-scale synthesis using catalytic systems and optimized reaction conditions to ensure high yield and purity .
化学反应分析
1-Iodo-3-methylbutane
Types of Reactions: 1-Iodo-3-methylbutane undergoes various chemical reactions, including nucleophilic substitution and elimination reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reacts with nucleophiles like hydroxide ions to form alcohols.
Elimination Reactions: Undergoes elimination to form alkenes in the presence of strong bases.
Major Products:
- Alcohols from nucleophilic substitution.
- Alkenes from elimination reactions .
4-Methylquinoline
Types of Reactions: 4-Methylquinoline undergoes electrophilic and nucleophilic substitution reactions, as well as oxidation and reduction reactions .
Common Reagents and Conditions:
Electrophilic Substitution: Reacts with electrophiles in the presence of catalysts.
Nucleophilic Substitution: Reacts with nucleophiles under basic conditions.
Oxidation: Oxidized to quinoline derivatives using oxidizing agents.
Reduction: Reduced to tetrahydroquinoline derivatives using reducing agents
Major Products:
- Substituted quinolines from electrophilic and nucleophilic substitutions.
- Quinoline derivatives from oxidation.
- Tetrahydroquinoline derivatives from reduction .
科学研究应用
1-Iodo-3-methylbutane
1-Iodo-3-methylbutane is used in organic synthesis as a building block for more complex molecules. It is also used as a solvent in various chemical reactions .
4-Methylquinoline
4-Methylquinoline has diverse applications in scientific research:
Chemistry: Used in the synthesis of dyes and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of dyes and other industrial chemicals.
作用机制
1-Iodo-3-methylbutane
The mechanism of action of 1-Iodo-3-methylbutane involves its reactivity as an alkylating agent. It can form carbon-iodine bonds, making it useful in various organic synthesis reactions .
4-Methylquinoline
4-Methylquinoline exerts its effects through its aromatic structure, allowing it to participate in various chemical reactions. Its methyl group is fairly acidic, enabling condensations at this position, especially when the nitrogen is quaternized .
相似化合物的比较
- 1-Bromo-3-methylbutane
- 1-Chloro-3-methylbutane
- 1-Fluoro-3-methylbutane
Uniqueness: 1-Iodo-3-methylbutane is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro analogs .
属性
CAS 编号 |
94319-01-4 |
|---|---|
分子式 |
C15H20IN |
分子量 |
341.23 g/mol |
IUPAC 名称 |
1-iodo-3-methylbutane;4-methylquinoline |
InChI |
InChI=1S/C10H9N.C5H11I/c1-8-6-7-11-10-5-3-2-4-9(8)10;1-5(2)3-4-6/h2-7H,1H3;5H,3-4H2,1-2H3 |
InChI 键 |
DLWVKDUJPOUJCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=NC2=CC=CC=C12.CC(C)CCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















